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Cat. No.: B8558162

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis
of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of various sphingolipids
and related drug candidates. The protocols outlined herein cover sample preparation, data
acquisition for 1D (*H and 3C) and 2D (COSY, HSQC) NMR spectroscopy, and data
presentation. This guide is intended to assist researchers in obtaining high-quality, reproducible
NMR data for structural verification and further studies.

Introduction

N-Boc-erythro-sphingosine is a protected form of erythro-sphingosine, an 18-carbon amino
alcohol with a long unsaturated hydrocarbon chain that forms a primary part of sphingolipids.
The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective chemical
modifications at other positions of the molecule. Accurate structural elucidation and purity
assessment by NMR spectroscopy are crucial for its use in synthetic chemistry and drug
development. This application note provides the necessary protocols and data interpretation
guidelines for the comprehensive NMR analysis of this compound.

Data Presentation
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The following tables summarize the expected *H and 3C NMR chemical shifts for N-Boc-
erythro-sphingosine, based on data from closely related structures and general principles of
NMR spectroscopy.[1] The data is referenced to a standard solvent, Chloroform-d (CDCIs).

Table 1: *H NMR Chemical Shift Data for N-Boc-erythro-sphingosine in CDCls

Proton Assignment Chemical Shift (5, Multiplicity Coupling Constant
ppm) (J, Hz)

-NH-Boc ~4.78 br. s

H-4 ~5.55 dt 13.6, 6.7

H-5 ~5.40 m

H-2 ~3.70 m

H-3 ~3.62 m

H-1a, H-1b ~3.65 m

H-6a, H-6b ~2.00 dd 14.4,7.2

-C(CHs)s (Boc) 1.44 s

-(CH2)n- 1.24-1.37 m

-CHs (terminal) 0.88 t 7.0

Table 2: 13C NMR Chemical Shift Data for N-Boc-erythro-sphingosine in CDCls
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Carbon Assignment Chemical Shift (6, ppm)
C=0 (Boc) 155.71
C-4 134.8

C-5 125.5

C-O (Boc) 79.4

C-3 73.48

C-2 50.1

C-6 32.7
-(CH2)n- 29.2-31.9
-C(CHs)s (Boc) 28.4
-CH2-CHs 22.7

-CHs (terminal) 14.1

Experimental Protocols
Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

N-Boc-erythro-sphingosine (5-10 mg for *H NMR, 20-50 mg for 3C NMR)

Deuterated chloroform (CDCls) of high purity

5 mm NMR tubes

Glass vial

Pipette

Vortex mixer
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Protocol:

Accurately weigh the desired amount of N-Boc-erythro-sphingosine into a clean, dry glass
vial.

Add approximately 0.6-0.7 mL of CDClIs to the vial.

Gently vortex the vial until the sample is completely dissolved. Visually inspect for any
undissolved particulates.

Carefully transfer the solution into a clean 5 mm NMR tube using a pipette. Avoid creating air
bubbles.

Ensure the solvent height in the NMR tube is between 4 and 5 cm.

Cap the NMR tube securely.

1D NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

1H NMR Parameters:

Pulse Program: zg30 or similar standard 1D proton pulse sequence
Solvent: CDCls

Temperature: 298 K

Number of Scans (NS): 16-64 (adjust for desired signal-to-noise)
Relaxation Delay (D1): 1.0 s

Acquisition Time (AQ): ~3-4 s

Spectral Width (SW): 16 ppm

Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~5 ppm)
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13C NMR Parameters:

e Pulse Program: zgpg30 or similar proton-decoupled 1D carbon pulse sequence
e Solvent: CDClsz

e Temperature: 298 K

e Number of Scans (NS): 1024 or more (adjust for desired signal-to-noise)

o Relaxation Delay (D1): 2.0 s

e Acquisition Time (AQ): ~1-2 s

e Spectral Width (SW): 200-220 ppm

o Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~100 ppm)

2D NMR Data Acquisition (COSY and HSQC)

2D NMR experiments are essential for unambiguous assignment of proton and carbon signals.
1H-1H COSY (Correlation Spectroscopy):
e Pulse Program: cosygpgf or similar gradient-selected COSY sequence

o Parameters: Use the same spectral width and offset as the 1D 'H experiment. Adjust the
number of scans and increments for desired resolution and sensitivity.

1H-13C HSQC (Heteronuclear Single Quantum Coherence):

e Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC sequence for multiplicity
information (CH/CHs vs. CH2)

o Parameters: Set the H spectral width and offset as in the 1D *H experiment. The 13C
spectral width should encompass all expected carbon signals.

Mandatory Visualizations
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The following diagrams illustrate the logical workflow for the NMR analysis of N-Boc-erythro-
sphingosine.
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Experimental workflow for NMR analysis.
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Logical relationships in NMR structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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